[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid
Description
Properties
IUPAC Name |
[3-(2,2,2-trifluoroethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c10-8(11,12)5-6-2-1-3-7(4-6)9(13)14/h1-4,13-14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWKTBQRHIKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620056-82-7 | |
| Record name | [3-(2,2,2-trifluoroethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Etherification of o-Bromofluorobenzene Derivatives
The synthesis begins with the alkylation of o-bromofluorobenzene derivatives using 2,2,2-trifluoroethanol under alkaline conditions. As demonstrated in CN106674264A, this step employs phase-transfer catalysts such as tetrabutylammonium bromide to facilitate nucleophilic substitution. For instance, reacting o-bromofluorobenzene with trifluoroethanol in the presence of sodium hydroxide (50% w/w) at 60°C for 6 hours yields 1-bromo-2-(2,2,2-trifluoroethoxy)benzene with an 88.4% isolated yield. The reaction proceeds via an SN2 mechanism, where the alkoxide ion displaces bromide, favored by the electron-withdrawing nature of the trifluoroethyl group.
Boronic Acid Formation via Grignard or Organolithium Reagents
The halogenated intermediate undergoes boronation using organometallic reagents. CN106674264A details the use of butyllithium or isopropylmagnesium chloride to generate a phenylmetal species, which reacts with trialkyl borates (e.g., trimethyl borate) at −78°C. Quenching the reaction with acidic workup yields [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid. This method achieves up to 91.6% yield for analogous structures, with purity confirmed via $$^1$$H NMR and melting point analysis.
Table 1. Optimization of Boronation Conditions
| Metal Reagent | Borate Ester | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Butyllithium | B(OMe)$$_3$$ | −78 | 89.2 |
| iPrMgCl | B(OEt)$$_3$$ | 0 | 85.7 |
| EtMgBr | B(OMe)$$_3$$ | −20 | 78.4 |
Catalytic Asymmetric Homologation of Alkenylboroxines
Chiral Induction via BINOL Catalysts
The Journal of the American Chemical Society (2020) describes a catalytic asymmetric approach for α-trifluoromethyl allylboronic acids, adaptable to arylboronic acids. Alkenylboroxines react with trifluoromethyl diazomethane in the presence of (R)-BINOL (10 mol%) and ethanol, forming chiral boronate intermediates. While this method primarily targets allylboronic acids, substituting the diazo compound with phenyl-containing analogs could enable access to [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid. The reported enantiomeric excess (93–98% ee) and yields (68–78%) suggest potential for stereoselective synthesis.
Dynamic Covalent Transesterification
Key to this method is the dynamic equilibrium between boroxines and boronic esters. Ethanol suppresses racemic background reactions by converting alkenylboroxines into less reactive boronic esters, allowing chiral induction via BINOL-derived catalysts. This strategy could be modified by using phenylboroxines and trifluoroethyl diazo compounds, though further optimization would be required.
Nitro Reduction and Diazotization-Hydroxylation Pathways
Nitro-to-Amine Reduction
CN1962603A outlines a route where 2-(2,2,2-trifluoroethoxy)nitrobenzene undergoes catalytic hydrogenation (10% Pd/C, ethanol, 25°C) to yield 2-(2,2,2-trifluoroethoxy)aniline with 91.6% efficiency. While this intermediate lacks the boronic acid group, subsequent functionalization via diazotization and hydroxylation could introduce hydroxyl groups for further boronation.
Comparative Analysis of Methodologies
Yield and Scalability
The metal-mediated route (CN106674264A) offers superior yields (85–91%) and scalability, as demonstrated by gram-scale syntheses. In contrast, catalytic asymmetric methods, while enantioselective, involve complex catalysts and lower yields (68–78%).
Cost and Equipment
Industrial patents (JP2002047292A, CN106674264A) emphasize cost-effective reagents (e.g., NaOH, tetrabutylammonium bromide) and mild conditions (−10 to +15°C), avoiding cryogenic setups. Academic approaches require expensive catalysts (BINOL) and stringent anhydrous conditions, limiting large-scale applicability.
Chemical Reactions Analysis
Types of Reactions: [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Oxidizing agents: (e.g., hydrogen peroxide, sodium perborate)
Solvents: (e.g., tetrahydrofuran, ethanol)
Major Products:
Biaryl compounds: (from Suzuki-Miyaura coupling)
Phenols: (from oxidation reactions)
Substituted trifluoroethyl derivatives: (from substitution reactions)
Scientific Research Applications
Chemistry: [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. It serves as a key intermediate in the synthesis of complex organic molecules .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of pharmaceuticals, especially those targeting specific enzymes or receptors. Its unique trifluoroethyl group can enhance the bioavailability and metabolic stability of drug candidates .
Industry: The compound finds applications in the production of agrochemicals, polymers, and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block in industrial chemistry .
Mechanism of Action
The mechanism of action of [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable in enzyme inhibition and molecular recognition . The trifluoroethyl group can influence the electronic properties of the phenyl ring, thereby modulating the reactivity and binding affinity of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares [3-(2,2,2-Trifluoroethoxy)phenyl]boronic acid with other meta-substituted phenylboronic acids:
Stability and Handling
- Storage : [3-(2,2,2-Trifluoroethoxy)phenyl]boronic acid requires inert atmosphere storage, whereas 3-bromophenylboronic acid is less moisture-sensitive due to bromine’s lower electronegativity .
- Thermal Stability : Thermogravimetric analysis shows decomposition above 200°C for the trifluoroethoxy derivative, outperforming 3-(pyridin-3-yl)phenylboronic acid, which degrades at ≈180°C .
Drug Discovery
The trifluoroethoxy group enhances blood-brain barrier penetration, making this compound a key intermediate in CNS drug candidates. For example, it has been used to synthesize analogs of protease inhibitors targeting neurodegenerative diseases .
Polymer Science
Boronic acid-functionalized polymers derived from this compound exhibit pH-responsive behavior, enabling applications in glucose sensing and controlled drug delivery .
Critical Notes
Substituent Effects : The -OCH₂CF₃ group offers a balance between electron-withdrawing character and steric demand, unlike the bulkier -CF₃ group in 3-(trifluoromethyl)phenylboronic acid .
Regulatory Considerations : Its CAS number (850593-08-7) is essential for compliance with chemical safety regulations in international trade .
Biological Activity
[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid is a boronic acid derivative characterized by the presence of a trifluoroethyl group attached to a phenyl ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data.
- Molecular Formula : C9H10B F3O2
- Molecular Weight : 210.99 g/mol
- CAS Number : 1620056-82-7
The trifluoroethyl group enhances the lipophilicity of the compound, which can influence its interaction with biological targets.
Boronic acids, including [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid, are known to interact with diols and play a role in enzyme inhibition. The mechanism often involves the formation of reversible covalent bonds with target enzymes, which can modulate their activity. For instance, studies have shown that boronic acids can inhibit proteases by binding to their active sites .
Antimicrobial Activity
Research has indicated that boronic acids exhibit varying degrees of antimicrobial activity. For example:
- In vitro Studies : [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid demonstrated moderate antibacterial activity against Candida albicans and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to known antifungal agents like Tavaborole (AN2690) .
- Comparative Analysis : In comparative studies with other phenylboronic acids, it was found that the presence of the trifluoroethyl group significantly enhanced antimicrobial properties against Aspergillus niger and Bacillus cereus .
| Compound Name | MIC (µg/mL) against Candida albicans | MIC (µg/mL) against Bacillus cereus |
|---|---|---|
| [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid | 8 | 4 |
| Tavaborole (AN2690) | 16 | 8 |
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of viral proteases:
- SARS-CoV-2 Mpro Inhibition : Preliminary studies suggest that similar boronic acids can inhibit the main protease (Mpro) of SARS-CoV-2. The binding affinity and selectivity for Mpro over other proteases indicate potential therapeutic applications in viral infections .
Case Studies
- Antifungal Activity : A study on various phenylboronic acids revealed that [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid showed significant antifungal activity against multiple strains of fungi. Its structural features were linked to enhanced binding affinity to fungal enzymes involved in protein synthesis .
- Enzyme Binding Studies : Molecular docking studies have demonstrated that the trifluoroethyl substituent allows for better accommodation in the active sites of target enzymes compared to non-fluorinated analogs. This was particularly evident in studies involving leucyl-tRNA synthetase from Candida albicans, where binding interactions were analyzed .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid, and how can purity be validated?
- Synthesis : The compound can be synthesized via Suzuki-Miyaura coupling using a trifluoroethyl-substituted aryl halide and a boronic acid precursor. For example, halogen-lithium exchange reactions followed by quench with trimethyl borate have been used for analogous trifluoroethylphenylboronic acids .
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns. Purity thresholds >98% are typical for research-grade material. Cross-validate with and NMR to confirm structural integrity and absence of trifluoroacetic acid (TFA) byproducts .
Q. How does the trifluoroethyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Solubility : The trifluoroethyl group enhances lipophilicity, reducing water solubility. For instance, in DMSO or THF, solubility exceeds 50 mg/mL, while in water, it is <1 mg/mL. Add 0.1% TFA to aqueous solutions to stabilize the boronic acid moiety .
- Stability : The compound is hygroscopic and prone to protodeboronation under basic conditions. Store under inert gas (Ar/N) at −20°C in anhydrous solvents like THF or DCM .
Q. What spectroscopic techniques are critical for characterizing [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid?
- NMR : NMR (δ ~7.4–7.8 ppm for aromatic protons), NMR (δ ~−70 ppm for CF), and NMR (δ ~30 ppm for boronic acid).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 219.04) .
Advanced Research Questions
Q. How can computational methods (DFT) predict the reactivity of [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid in cross-coupling reactions?
- DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, the trifluoroethyl group lowers the LUMO energy, enhancing reactivity toward nucleophilic partners in Suzuki-Miyaura couplings .
- Solvent Effects : Use COSMO-RS models to predict solvation-free energies. Chloroform and acetone are optimal for stabilizing the transition state .
Q. What strategies mitigate protodeboronation during coupling reactions with this compound?
- Reaction Conditions : Use mild bases (e.g., KCO) and low temperatures (0–25°C). Additives like neocuproine (0.1 equiv) stabilize the boronic acid via chelation .
- Catalyst Optimization : Pd(PPh) or SPhos-Pd-G3 precatalysts reduce side reactions. Turnover numbers (TON) >1,000 are achievable in aryl ether couplings .
Q. How does the steric and electronic profile of the trifluoroethyl group affect regioselectivity in bioconjugation?
- Steric Effects : The CF group increases steric bulk, favoring para-substitution in electrophilic aromatic substitutions.
- Electronic Effects : The electron-withdrawing CF group deactivates the ring, directing reactions to meta positions unless ortho/para directing groups are present. Kinetic studies show a 2.5x rate reduction compared to non-fluorinated analogs .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
